N-(2,5-dichlorophenyl)-4-methoxy-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide
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Overview
Description
N-(2,5-DICHLOROPHENYL)-4-METHOXY-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenyl, methoxy, and pyrazole moieties, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-(2,5-DICHLOROPHENYL)-4-METHOXY-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C . This reaction yields a series of dichlorobenzamide derivatives, which are then further characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy and pyrazole groups allows for oxidation reactions under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Common reagents used in these reactions include thionyl chloride, methyl iodide, and various arylamines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,5-DICHLOROPHENYL)-4-METHOXY-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenyl and pyrazole groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include other dichlorobenzamide derivatives, such as:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
These compounds share structural similarities but differ in their specific substituents and reactivity. N-(2,5-DICHLOROPHENYL)-4-METHOXY-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE is unique due to its methoxy and pyrazole groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H15Cl2N5O3 |
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Molecular Weight |
420.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]benzamide |
InChI |
InChI=1S/C18H15Cl2N5O3/c1-9-16(18(27)25-22-9)24-23-14-7-10(3-6-15(14)28-2)17(26)21-13-8-11(19)4-5-12(13)20/h3-8H,1-2H3,(H,21,26)(H2,22,25,27) |
InChI Key |
LYWNCVGJHMXDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)OC |
Origin of Product |
United States |
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